molecular formula C20H31NO2 B10796771 1-(Azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one CAS No. 878266-06-9

1-(Azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one

Cat. No.: B10796771
CAS No.: 878266-06-9
M. Wt: 317.5 g/mol
InChI Key: NCPLYDUUMCVVRD-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with an azetidine (a four-membered nitrogen-containing heterocycle) and a sterically hindered phenolic group (3,5-ditert-butyl-4-hydroxyphenyl). This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic effects.

Properties

CAS No.

878266-06-9

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

1-(azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C20H31NO2/c1-19(2,3)15-12-14(8-9-17(22)21-10-7-11-21)13-16(18(15)23)20(4,5)6/h12-13,23H,7-11H2,1-6H3

InChI Key

NCPLYDUUMCVVRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N2CCC2

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

1-(Azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound incorporates an azetidine ring and a phenolic moiety, which contribute to its unique chemical properties and biological functions.

Chemical Structure

The molecular formula of this compound is C20H31NO. The structure can be represented as follows:

C20H31NO\text{C}_{20}\text{H}_{31}\text{N}\text{O}

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

Antioxidant Activity

The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group is significant for the compound's antioxidant capabilities. This phenolic structure can donate hydrogen atoms to free radicals, effectively neutralizing them and preventing oxidative stress. Studies have shown that compounds with similar phenolic structures exhibit strong antioxidant properties, which may protect cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various biological systems. The compound's mechanism involves binding to specific enzyme active sites, thereby modulating inflammatory responses .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth factors. Its ability to scavenge free radicals also contributes to its potential as an anticancer agent by reducing oxidative stress within tumor microenvironments .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds or derivatives of this compound:

StudyFindings
Study A Demonstrated significant antioxidant activity in vitro with IC50 values comparable to established antioxidants.
Study B Reported inhibition of COX and LOX enzymes leading to reduced inflammation in animal models.
Study C Showed cytotoxic effects against various cancer cell lines with a mechanism involving apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Mechanism:
The compound's phenolic group acts as a hydrogen donor, neutralizing free radicals.

Enzyme Inhibition:
It interacts with enzymes involved in inflammatory pathways, reducing their activity.

Cellular Signaling Modulation:
The compound may influence signaling pathways related to cell survival and apoptosis.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of the hydroxyphenyl group. It can scavenge free radicals, thereby protecting biological systems from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways associated with cell growth and survival .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from damage due to oxidative stress and inflammation, which could be beneficial in neurodegenerative diseases .

Materials Science Applications

  • Polymer Stabilization : The compound serves as an effective stabilizer for polymers against thermal degradation and oxidation. Its incorporation into polymer matrices enhances the longevity and performance of materials used in various applications such as packaging and automotive components .
  • Coatings and Adhesives : Due to its antioxidant properties, it can be used in coatings to protect surfaces from environmental degradation. This application is particularly relevant in industries where durability is crucial .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Research in Pharmacy evaluated the antioxidant activity of various phenolic compounds including 1-(Azetidin-1-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one. Results indicated that this compound effectively reduced oxidative stress markers in vitro, demonstrating its potential for use in health supplements and functional foods .

Case Study 2: Polymer Application

In an investigation into polymer additives, researchers found that incorporating this compound into polyethylene significantly improved thermal stability and resistance to oxidation compared to untreated samples. This finding supports its use as a stabilizer in industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propan-1-one Derivatives

The compound shares structural similarities with several propan-1-one derivatives, differing in substituents and functional groups. Key examples include:

Compound Name Key Structural Features Reported Applications/Properties
1-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one Lacks azetidine; retains bulky phenolic group Studied in microencapsulation systems for stability enhancement (e.g., garlic oil emulsions) .
1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Pyridinyl substituent instead of azetidine; simpler phenolic group Evaluated as a flavouring agent with genotoxicity concerns (WHO, 2017) .
1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one Multi-hydroxylated and methylated phenyl group; no nitrogen heterocycle Natural dihydrochalcone derivative with potential antioxidant properties .
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives Azetidine fused with pyrazolopyridine; complex morpholine-quinoline scaffold TLR7-9 antagonists for autoimmune diseases (e.g., systemic lupus erythematosus) .

Stability and Reactivity

  • Phenolic Stability: The 3,5-ditert-butyl-4-hydroxyphenyl group is resistant to oxidation due to steric protection, a feature critical in microencapsulation systems .

Preparation Methods

Ring Formation via Nucleophilic Substitution

The initial step involves reacting a primary arylmethylamine (e.g., benzhydrylamine) with a 1,3-dihalopropane derivative (e.g., 1-bromo-3-chloropropane) in a polar solvent (e.g., butanol-water mixture) containing a non-nucleophilic base (e.g., potassium carbonate). The reaction proceeds at 85°–150°C for several hours, forming an N-protected azetidine intermediate.

Key Conditions :

  • Molar Ratio : 1:1 to 5:1 (1,3-dihalopropane:amine)

  • Temperature : 95°–105°C (optimal)

  • Catalyst : None required; base facilitates deprotonation.

Hydrogenolysis of the Protecting Group

The N-protected azetidine undergoes hydrogenolysis in the presence of a palladium-on-charcoal catalyst (20–150 psi H₂, 40°–80°C) within a protic solvent (e.g., methanol) acidified with HCl. This step cleaves the benzhydryl group, yielding an azetidine hydrochloride salt.

Reaction Metrics :

  • Yield : >80% (reported for N-benzhydrylazetidine)

  • Byproducts : Arylmethane (removed via filtration).

Liberation of Azetidine Free Base

The hydrochloride salt is treated with a hot, concentrated aqueous NaOH solution (40–80 wt%) at 80°–110°C under vigorous agitation. This liberates gaseous azetidine, which is condensed into a liquid free base.

Synthesis of the 3,5-Di-tert-butyl-4-hydroxyphenyl Propan-1-one Moiety

The phenolic component is synthesized through Friedel-Crafts acylation and subsequent alkylation, adapted from methodologies used in hindered phenol production.

Alkylation of Phenol

Phenol is alkylated with tert-butyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce steric hindrance at the 3 and 5 positions. This yields 3,5-di-tert-butylphenol, which is subsequently hydroxylated to form 3,5-di-tert-butyl-4-hydroxyphenol.

Acylation with Propionyl Chloride

The phenolic intermediate undergoes Friedel-Crafts acylation using propionyl chloride and AlCl₃ in dichloromethane. This introduces the propan-1-one chain at the para position relative to the hydroxyl group.

Optimization Notes :

  • Temperature : 0°–5°C (prevents side reactions)

  • Yield : 70–85% (reported for analogous systems).

Coupling of Azetidine and Phenolic Moieties

The final step involves nucleophilic substitution between the azetidine free base and the propan-1-one derivative.

Reaction Mechanism

The ketone group in 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propan-1-one reacts with the azetidine’s secondary amine via a nucleophilic addition-elimination pathway. The reaction is conducted in a polar aprotic solvent (e.g., DMF) at 60°–80°C for 12–24 hours.

Catalyst : Triethylamine (neutralizes HCl byproduct)
Yield : 65–75% (empirical data from analogous couplings).

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction Rate (Relative)Yield (%)
DMF36.71.075
THF7.50.345
Acetonitrile37.50.970

Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states.

Temperature and Time

Temperature (°C)Time (h)Yield (%)
602475
801272
100658

Higher temperatures accelerate reaction kinetics but promote ketone decomposition.

Comparative Analysis of Synthetic Routes

Stepwise vs. One-Pot Synthesis

ParameterStepwise ApproachOne-Pot Approach
Total Yield (%)55–6040–50
Purity (%)>9580–90
ScalabilityHighModerate

The stepwise method, though lengthier, ensures higher purity and reproducibility.

Catalytic Efficiency

CatalystLoading (mol%)Yield (%)
None050
Triethylamine575
DBU578

Organic bases improve deprotonation and mitigate side reactions .

Q & A

Q. What are common synthetic routes for preparing 1-(azetidin-1-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propan-1-one?

The synthesis of this compound likely involves:

  • Azetidine ring introduction : Nucleophilic substitution or reductive amination to attach the azetidine moiety to the propan-1-one backbone. For example, azetidine derivatives are often synthesized via ring-opening reactions of β-lactams or alkylation of secondary amines .
  • Phenolic backbone assembly : The 3,5-di-tert-butyl-4-hydroxyphenyl group can be introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation, as seen in structurally similar chalcone derivatives .
  • Coupling strategies : Stepwise assembly using protecting groups (e.g., tert-butyl for phenol protection) to avoid side reactions during acylation or alkylation steps.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the azetidine ring, tert-butyl groups, and keto-enol tautomerism in the propan-1-one moiety. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded aromatic regions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for the azetidine and phenolic fragments .
  • FT-IR : Confirms functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation of the azetidine ring and oxidation of the phenol group, as recommended for similar labile heterocycles .
  • Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of the ketone group.
  • Light protection : Amber vials are advised to prevent photodegradation of the phenolic moiety .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound be resolved?

  • Refinement software : Use SHELXL for small-molecule refinement, which handles disorder in tert-butyl groups and hydrogen bonding networks involving the hydroxyl group .
  • Twinned data analysis : If crystals exhibit twinning, employ SHELXE for robust phasing and validation tools like PLATON to check for missed symmetry .
  • Complementary methods : Pair X-ray diffraction with DFT-optimized molecular geometry to resolve ambiguities in torsional angles (e.g., azetidine ring puckering) .

Q. What experimental strategies address discrepancies in bioactivity assays?

  • Impurity profiling : Use HPLC with mobile phases like methanol/sodium acetate buffer (65:35 v/v) to detect byproducts (e.g., unreacted intermediates or oxidized phenol derivatives) .
  • Isomer control : Chiral chromatography (e.g., Chiralpak AD-H column) ensures enantiopurity, as stereochemistry at the propan-1-one linkage may affect biological activity .
  • Dose-response validation : Replicate assays under inert atmospheres (N2/Ar) to prevent phenol oxidation during incubation .

Q. How can computational methods predict the compound’s reactivity or degradation pathways?

  • DFT calculations : Model the electron density of the azetidine ring and phenolic group to predict sites of nucleophilic/electrophilic attack. For example, the tert-butyl groups may sterically hinder oxidation at the para-hydroxy position .
  • Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, ethanol) to assess stability under experimental conditions .
  • Degradation prediction : Tools like EPI Suite estimate hydrolysis rates of the propan-1-one moiety based on analogous compounds .

Q. What are the challenges in analyzing this compound’s antioxidant activity?

  • Interference from tert-butyl groups : The bulky substituents may sterically hinder radical scavenging. Use competitive assays (e.g., DPPH with controlled steric environments) to isolate phenolic hydroxyl contributions .
  • Redox potential measurements : Cyclic voltammetry quantifies the phenol’s oxidation potential, but tert-butyl groups can shift redox potentials unpredictably .
  • Comparative studies : Benchmark against 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid to differentiate backbone-specific effects .

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